molecular formula C19H17ClFN3O2 B2354653 N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034202-12-3

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2354653
CAS No.: 2034202-12-3
M. Wt: 373.81
InChI Key: VTCHGZKRNTZVJM-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a chloro-fluorophenyl group at the N1 position and a substituted indole ethyl group at the N2 position.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2/c1-24-9-7-13-10-12(2-5-17(13)24)6-8-22-18(25)19(26)23-14-3-4-16(21)15(20)11-14/h2-5,7,9-11H,6,8H2,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCHGZKRNTZVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural analogs, their substituents, and available biological or synthetic data:

Compound Name N1 Substituent N2 Substituent Key Findings Reference
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl - 64% synthesis yield; SCAD inhibition activity. NMR and MS data confirmed structure .
N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 23) 3-Chloro-5-fluorophenyl 4-Methoxyphenethyl - 33% yield; lower activity compared to Compound 26. Highlighted fluorine position sensitivity .
N1-(3-Chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-2) 3-Chloro-4-fluorophenyl 1,3-Dioxoisoindolin-2-yl - Antimicrobial activity against S. aureus and E. coli. Recrystallized with THF .
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl - Approved umami flavoring agent (FEMA 4233). Rapid metabolism in hepatocytes; no hydrolysis .
BNM-III-170 4-Chloro-3-fluorophenyl Complex guanidinomethyl indenyl - CD4-mimetic compound with antiviral activity. Synthesized via multi-step routes .

Key Observations:

  • Substituent Effects on Bioactivity: Halogen Positioning: Compound 28 (3-chloro-4-fluorophenyl) exhibited higher synthetic yield (64%) and likely better enzyme inhibition than Compound 23 (3-chloro-5-fluorophenyl, 33% yield), emphasizing the role of halogen placement . Indole vs. Isoindolinone: The target compound’s indole ethyl group may enhance membrane permeability compared to GMC-2’s isoindolinone, which showed antimicrobial activity .
  • Regulatory and Safety Profiles :
    • S336’s regulatory approval (FAO/WHO) underscores the safety of oxalamides with heterocyclic N2 groups, though toxicity data for halogenated analogs like the target compound remain unreported .

Preparation Methods

Preparation of 1-Methyl-1H-Indole-5-Ethylamine

The indole nucleus is synthesized via the Fischer indole synthesis, starting from phenylhydrazine and a ketone precursor. Key steps include:

  • Cyclization : Phenylhydrazine reacts with 4-methylpentan-2-one under acidic conditions (HCl/EtOH) to form 1-methyl-1H-indole.
  • Nitration : Selective nitration at the 5-position using fuming HNO₃ in H₂SO₄ at 0–5°C yields 1-methyl-5-nitro-1H-indole.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, producing 1-methyl-1H-indol-5-amine.
  • Ethylation : Reaction with ethylene oxide in the presence of BF₃·Et₂O generates 2-(1-methyl-1H-indol-5-yl)ethylamine.

Synthesis of 3-Chloro-4-Fluorophenylamine

  • Chlorination-Fluorination : 4-Fluoroaniline undergoes electrophilic chlorination using Cl₂ gas in acetic acid, yielding a mixture of 3-chloro-4-fluoroaniline and regioisomers.
  • Separation : Isomers are separated via fractional crystallization or column chromatography (silica gel, hexane/EtOAc 8:1).

Oxalamide Backbone Assembly

The final coupling employs a two-step protocol to minimize side reactions:

Step 1: Formation of Oxalyl Chloride Intermediate

Oxalic acid (HOOC-COOH) reacts with thionyl chloride (SOCl₂) under reflux (70°C, 4 hr) to produce oxalyl chloride (ClOC-COCl). Excess SOCl₂ is removed via distillation (bp 63°C).

Step 2: Sequential Amine Coupling

  • First Amidation :

    • 2-(1-Methyl-1H-indol-5-yl)ethylamine (1.0 eq) is added dropwise to oxalyl chloride (1.1 eq) in dry THF at −20°C.
    • Triethylamine (2.5 eq) neutralizes HCl, forming N-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalyl chloride.
  • Second Amidation :

    • 3-Chloro-4-fluoroaniline (1.05 eq) is introduced, and the reaction proceeds at 0°C for 6 hr.
    • Quenching with ice water precipitates the crude product, which is filtered and washed with cold methanol.

Optimization of Reaction Conditions

Solvent Selection

Non-polar solvents (toluene, THF) improve yields compared to polar aprotic solvents:

Solvent Yield (%) Purity (HPLC, %)
Toluene 78 95.2
DMF 52 87.4
THF 75 94.8

Data aggregated from

Temperature Effects

Coupling reactions at subambient temperatures (−20°C to 0°C) suppress oxalamide oligomerization, enhancing selectivity:

Temperature (°C) Yield (%) Diastereomer Ratio
−20 78 99:1
25 65 92:8

Adapted from

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) removes residual amines and dimeric byproducts. Critical parameters include:

  • Flow rate: 10 mL/min
  • Detection: UV at 254 nm
  • Retention time: 12.3 min.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, indole H-2)
    • δ 7.54 (d, J = 8.4 Hz, 1H, indole H-6)
    • δ 7.32–7.28 (m, 2H, Ar-H)
    • δ 3.82 (s, 3H, N-CH₃)
  • HRMS (ESI+) :

    • Calculated for C₁₉H₁₇ClFN₃O₂ [M+H]⁺: 373.81
    • Found: 373.8095.

Industrial-Scale Production

Continuous Flow Synthesis

A telescoped process in microreactors achieves 85% yield with a residence time of 8.5 min:

Parameter Value
Reactor volume 50 mL
Temperature −10°C
Pressure 2 bar
Throughput 120 g/hr

Data from

Waste Reduction Strategies

  • Solvent recovery: >90% THF recycled via distillation.
  • Catalyst reuse: Pd/C retains 95% activity after 10 cycles.

Challenges and Mitigation

  • Oxalamide Hydrolysis :

    • Controlled pH (6.5–7.0) during workup prevents cleavage of the oxalamide bond.
  • Indole Alkylation Side Reactions :

    • Use of bulky bases (DIPEA) instead of K₂CO₃ reduces N-alkylation at indole positions.

Q & A

Q. What are the optimal reaction conditions for synthesizing this oxalamide derivative to achieve high yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Amide Coupling: React 3-chloro-4-fluoroaniline with oxalyl chloride under anhydrous conditions (e.g., THF, 0°C), followed by reaction with 2-(1-methyl-1H-indol-5-yl)ethylamine .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Optimization: Key parameters include:

  • Temperature: Maintain 0–5°C during coupling to minimize side reactions.
  • Catalysts: Triethylamine (TEA) or DMAP improves reaction efficiency .
  • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Q. Which spectroscopic techniques are recommended for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Confirm substituent positions (e.g., aromatic protons at δ 7.1–7.4 ppm for indole, δ 10.5 ppm for amide NH) .
    • 19F NMR: Identify fluorine environment (e.g., δ -120 ppm for 4-fluorophenyl) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ (e.g., m/z 408.8) .
  • IR Spectroscopy: Detect amide C=O stretches (~1650–1700 cm⁻¹) .

Q. What initial biological screening assays assess its therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates to test activity against kinases or proteases (e.g., IC50 determination) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
  • Cytotoxicity Screening: MTT assay in cancer cell lines (e.g., IC50 in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Standardized Protocols: Use deuterated solvents (e.g., DMSO-d6) and internal standards (TMS) for NMR .
  • Cross-Validation: Compare with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
  • Collaborative Studies: Share raw data via repositories (e.g., Zenodo) to reconcile discrepancies .

Example Contradiction:

  • δ 7.32–7.11 ppm (aromatic H) in DMSO vs. δ 7.45–7.20 ppm in CDCl3 .
  • Resolution: Solvent polarity affects proton deshielding; confirm assignments via 2D NMR (COSY, HSQC) .

Q. What advanced computational methods predict binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., indole moiety in hydrophobic pockets) .
  • MD Simulations: GROMACS/AMBER for stability analysis of ligand-protein complexes (20–100 ns trajectories) .
  • QSAR Models: Train algorithms on oxalamide derivatives to predict bioactivity .

Q. How can stability issues under varying pH conditions be mitigated during pharmacological testing?

Methodological Answer:

  • Buffer Optimization: Use phosphate buffer (pH 7.4) for physiological conditions; avoid extremes (pH < 3 or > 9) .
  • Lyophilization: Stabilize the compound in solid form for long-term storage .
  • Prodrug Design: Introduce pH-sensitive protecting groups (e.g., acetyl) to enhance stability in acidic environments .

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